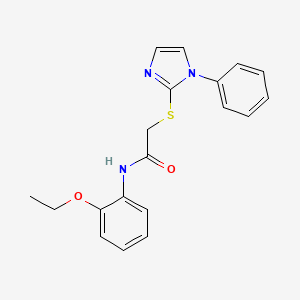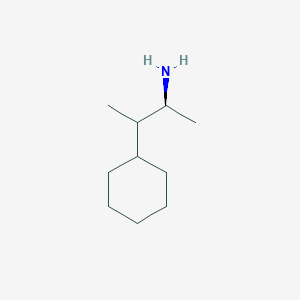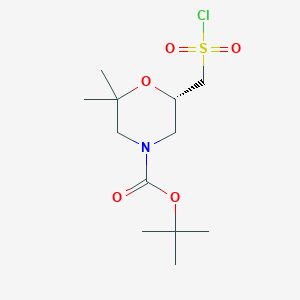
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C21H29N5O4S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, highlighting its structural characterization through spectroscopic tools and computational methods. The study provided insights into the type and nature of intermolecular interactions, electronic properties, and vibrational wave numbers, offering a comprehensive understanding of its structure and reactivity (Murthy et al., 2018).
Nonlinear Optics Applications
Okada et al. (2003) explored ethyl-substituted stilbazolium derivatives for second-order nonlinear optics, demonstrating increased solubility in organic solvents and the potential for second-harmonic generation (SHG) active crystals. This study suggests potential applications in nonlinear optical materials and devices (Okada et al., 2003).
Anticancer Activity
Sa̧czewski et al. (2006) synthesized a series of derivatives and tested their in vitro antitumor activity. One derivative showed remarkable activity against the melanoma MALME-3 M cell line, indicating the potential of these compounds in cancer therapy (Sa̧czewski et al., 2006).
Crystal Structure and Cyclooxygenase-2 Inhibition
The synthesis and crystal structure of a specific sulfonamide derivative were analyzed, along with molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor. The study detailed the crystallographic and molecular interaction characteristics, although it found no inhibition potency for the enzyme, providing a foundation for further structural modification and drug development efforts (Al-Hourani et al., 2016).
Eco-friendly Synthesis
Zeng-yong (2008) developed an eco-friendly synthesis method for a similar compound, emphasizing environmental protection and technical value. This approach highlights the importance of sustainable methods in chemical synthesis (Zeng-yong, 2008).
Electron Transfer and Low-Molecular-Weight Models
Research on low-molecular-weight polyaniline models in organic solvents demonstrated protonation followed by intermolecular proton-electron transfer, suggesting applications in organic electronics and material science (Lokshin et al., 2001).
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-23(2)18-10-8-17(9-11-18)20(25-14-12-24(3)13-15-25)16-22-31(29,30)21-7-5-4-6-19(21)26(27)28/h4-11,20,22H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUYYHHMPMPLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719130.png)

![N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2719133.png)


![1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid](/img/structure/B2719138.png)
![N-(3-methoxybenzyl)-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2719139.png)

![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-phenylbutan-1-one](/img/structure/B2719142.png)

![3-(4-bromobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719144.png)


